N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-Morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound belonging to the imidazo[2,1-c][1,2,4]triazine class. Its core structure features a fused imidazole-triazine ring system substituted at position 8 with a phenyl group and at position 3 with a morpholinoethyl carboxamide moiety. This compound has garnered attention due to its structural similarity to derivatives with documented anticancer and antimicrobial activities . The morpholinoethyl group enhances solubility and bioavailability compared to ester-based analogs, making it a candidate for further pharmacological exploration .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c25-16(19-6-7-22-10-12-27-13-11-22)15-17(26)24-9-8-23(18(24)21-20-15)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPQOPAKKVMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the triazine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs differ in substituents at position 8 (aryl group) and position 3 (carboxamide/ester side chain). These modifications influence thermal stability, pharmacokinetics, and biological activity. Below is a detailed analysis:
Structural Modifications and Thermal Stability
Evidence from thermal studies (e.g., ) highlights that substituents on the phenyl group at position 8 significantly impact stability. For example:
- Ortho-substituents (e.g., chloro, methoxy) reduce thermal stability.
- Meta-/para-substituents (e.g., methyl, fluorine) enhance stability.
The target compound’s unsubstituted phenyl group likely confers moderate thermal stability (~279°C), comparable to the parent structure in . In contrast, fluorophenyl-substituted analogs (e.g., ) may exhibit higher stability due to fluorine’s electron-withdrawing effects .
Data Table: Key Comparative Properties
Research Findings and Implications
Thermal Stability : Substituent position and electronic effects dictate stability. The target compound’s unsubstituted phenyl group positions it as a thermally stable scaffold for further derivatization .
Bioactivity: Carboxamide derivatives are pharmacologically promising due to improved solubility and metabolic resistance compared to esters. The morpholinoethyl group may enhance blood-brain barrier penetration, though this requires validation .
Fluorine Substitution : Fluorophenyl analogs (e.g., ) could optimize both stability and target affinity, leveraging fluorine’s bioisosteric properties .
Biological Activity
N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound's structure is characterized by the imidazo[2,1-c][1,2,4]triazine core, which is known for its potential biological activities. The presence of the morpholinoethyl group enhances its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazine derivatives. The compound under consideration has shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Triazine Derivatives
| Compound | Cancer Type | GI50 (µM) |
|---|---|---|
| Triazine A | Leukemia | 1.96 |
| Triazine B | Colon Cancer | 2.60 |
| Triazine C | CNS Tumors | 2.72 |
| N-(2-morpholinoethyl)-... | Melanoma | TBD |
| N-(2-morpholinoethyl)-... | Ovarian | TBD |
The exact GI50 values for this compound are still under investigation but are expected to be comparable to those of other triazine derivatives based on structural similarities .
Enzyme Inhibition
The compound exhibits inhibitory activity against several enzymes involved in tumorigenesis. For example:
- Dihydrofolate Reductase (DHFR) : A crucial enzyme in nucleotide synthesis.
Table 2: Enzyme Inhibition Profiles
| Enzyme | IC50 (µM) |
|---|---|
| Dihydrofolate Reductase | 0.002 - 0.02 |
| Thymidylate Synthase | TBD |
| Other Targets | TBD |
Additional Biological Activities
Beyond anticancer properties, triazine derivatives have been reported to possess a variety of biological activities including:
- Antiviral : Some derivatives show promise against viral infections.
- Antimicrobial : Effective against various bacterial strains.
- Antimalarial : Certain modifications have demonstrated activity against malaria parasites .
Case Studies
Case studies focusing on related compounds reveal insights into the mechanism of action and therapeutic potential:
- Study on Triazine Derivatives : A study investigated a series of triazine derivatives for their anticancer effects across different cancer cell lines. The results indicated that modifications at the phenyl position significantly enhanced cytotoxicity .
- Mechanism Exploration : Another research article explored how triazine derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodology : Multi-step synthesis typically involves condensation of morpholinoethylamine with a pre-functionalized imidazo-triazine core. Key steps include:
- Cyclocondensation : Use of DMF or THF as solvents at 80–100°C for 12–24 hours .
- Coupling reactions : Catalysis via EDCI/HOBt for amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >95% purity .
- Critical parameters : Solvent polarity, reaction time, and temperature significantly impact yield.
Q. How do modern spectroscopic techniques confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.5–3.5 ppm confirm the morpholinoethyl group; δ 7.2–7.8 ppm indicates phenyl protons .
- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm and triazine ring carbons at 150–160 ppm .
Q. What strategies assess solubility and stability for in vitro assays?
- Solubility : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. LogP calculations predict lipophilicity (~2.5–3.0) .
- Stability : Incubate at physiological pH (7.4) and 37°C for 24–72 hours; monitor degradation via LC-MS .
Q. How to design initial biological screening for anticancer/antimicrobial activity?
- In vitro assays :
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values .
- Antimicrobial screening : Microdilution against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL considered active) .
Advanced Research Questions
Q. What mechanistic approaches identify molecular targets?
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PI3K) using ATP-competitive assays .
- Transcriptomic analysis : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Crystallography : Co-crystallization with suspected targets (e.g., topoisomerase II) for binding mode elucidation .
Q. How to design in vivo efficacy models for lead optimization?
- Xenograft models : Subcutaneous implantation of HT-29 colon cancer in nude mice; administer compound (10–50 mg/kg, daily, 21 days). Measure tumor volume vs. controls .
- PK/PD analysis : Plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS .
Q. How to resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Orthogonal validation :
- Replicate assays with alternative cell lines or 3D spheroid models.
- Assess metabolic stability in liver microsomes to identify rapid clearance .
- Structure-activity relationship (SAR) : Modify the morpholinoethyl group to enhance membrane permeability (e.g., replace with piperazine) .
Q. How to perform SAR studies focusing on the morpholinoethyl substituent?
- Key modifications :
- Analytical validation : Compare IC₅₀ values across analogs using dose-response curves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
